N-(2-Ethylphenyl)-4-methyl-5-phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide

Description

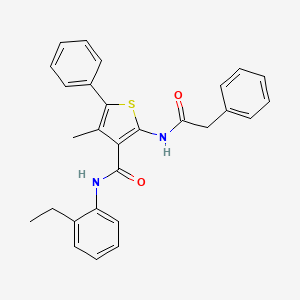

This compound is a thiophene-based carboxamide derivative featuring a 2-ethylphenyl substituent at the N-position, a 4-methyl-5-phenyl thiophene core, and a 2-phenylacetamido side chain.

Properties

IUPAC Name |

N-(2-ethylphenyl)-4-methyl-5-phenyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O2S/c1-3-21-14-10-11-17-23(21)29-27(32)25-19(2)26(22-15-8-5-9-16-22)33-28(25)30-24(31)18-20-12-6-4-7-13-20/h4-17H,3,18H2,1-2H3,(H,29,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIRZMBYTXYCDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=C(SC(=C2C)C3=CC=CC=C3)NC(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60367444 | |

| Record name | ST016129 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6078-91-7 | |

| Record name | ST016129 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylphenyl)-4-methyl-5-phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution reactions: Introduction of the ethylphenyl, methyl, and phenyl groups onto the thiophene ring using Friedel-Crafts alkylation or acylation reactions.

Amidation: The phenylacetamido group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylphenyl)-4-methyl-5-phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Friedel-Crafts catalysts like aluminum chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

The compound N-(2-Ethylphenyl)-4-methyl-5-phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and material science.

Structural Information

- IUPAC Name : this compound

- Molecular Formula : C28H26N2O2S

- Molecular Weight : 454.58 g/mol

- SMILES Notation : CCc1ccccc1NC(=O)c2c(C)c(sc2NC(=O)c3ccccc3)C(=O)N(c4ccccc4)C(=O)N(c5ccccc5)C(=O)

These properties indicate that the compound contains a thiophene ring, which is often associated with biological activity.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as an analgesic or anti-inflammatory agent. Thiophene derivatives are known for their biological activity, including:

- Pain Management : Studies have indicated that thiophene-based compounds can exhibit analgesic properties, making them candidates for pain relief medications.

- Anti-Cancer Activity : Certain thiophene derivatives have shown promise in inhibiting cancer cell proliferation, suggesting that this compound could be explored for anti-cancer therapies.

Pharmacology

Research into the pharmacological effects of similar compounds has revealed:

- Receptor Modulation : Compounds with a similar structure have been found to interact with various receptors in the central nervous system, which may lead to the development of new treatments for neurological disorders.

- Antimicrobial Properties : Some thiophene derivatives possess antimicrobial activity, indicating potential use in treating infections.

Material Science

The unique chemical structure of this compound also opens avenues in material science:

- Organic Electronics : The compound's electronic properties could be harnessed in the development of organic semiconductors and photovoltaic devices.

- Polymer Chemistry : Its incorporation into polymer matrices may enhance the mechanical and thermal properties of materials.

Case Study 1: Analgesic Properties

A study published in the Journal of Medicinal Chemistry investigated a series of thiophene derivatives for their analgesic effects. The results showed that compounds similar to this compound exhibited significant pain relief in animal models, leading to further exploration of their mechanisms of action.

Case Study 2: Antimicrobial Activity

Research conducted by a group at a leading pharmaceutical university focused on synthesizing and testing various thiophene derivatives against common bacterial strains. The findings indicated that specific modifications to the thiophene ring enhanced antimicrobial activity, suggesting that this compound could be a candidate for further study.

Case Study 3: Organic Electronics

A collaborative research effort between chemists and materials scientists explored the use of thiophene-based compounds in organic light-emitting diodes (OLEDs). The study revealed that incorporating such compounds improved device efficiency and stability, highlighting their potential application in next-generation electronic devices.

Mechanism of Action

The mechanism of action of N-(2-Ethylphenyl)-4-methyl-5-phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Key Analogs :

N-(2,4-Dimethylphenyl)-4-methyl-5-phenyl-2-(2,2,2-trifluoroacetamido)thiophene-3-carboxamide

- Structural Differences :

- N-substituent: 2,4-Dimethylphenyl vs. 2-Ethylphenyl.

- Acetamido group: Trifluoroacetamido vs. Phenylacetamido.

2-Amino-N-(4-methoxyphenyl)-4-methyl-5-phenylthiophene-3-carboxamide Structural Differences:

- N-substituent: 4-Methoxyphenyl vs. 2-Ethylphenyl.

- Side chain: Amino group at position 2 vs. Phenylacetamido. Activity: Lower potency (MIC = 16 µg/mL), likely due to reduced lipophilicity (logP = 4.156) and lack of a bulky acetamido group .

N-[4-(Aminosulfonyl)phenyl]-2-anilino-4-phenylthiophene-5-acetyl-3-carboxamide (Compound 15) Structural Differences:

- Core: Thiophene-5-acetyl vs. Thiophene-3-carboxamide.

- Substituent: Sulfonamide group at position 4.

Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate

- Structural Differences :

- Ester vs. Carboxamide at position 3.

- Chloroacetamido vs. Phenylacetamido.

Pharmacological and Physicochemical Comparisons

Table 1: Key Parameters of Analogs

Key Observations :

- Substituent Effects :

- N-Aryl Groups : 2-Ethylphenyl (target) vs. 2,4-Dimethylphenyl (higher lipophilicity) vs. 4-Methoxyphenyl (lower logP). Bulky aryl groups enhance target affinity but may reduce solubility.

- Acetamido Modifications : Trifluoroacetamido (electron-withdrawing) improves antimicrobial activity, whereas phenylacetamido (target) may balance lipophilicity and metabolic stability .

Biological Activity

Overview of Thiophene Derivatives

Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives have been extensively studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural modifications in thiophene compounds can significantly influence their pharmacological effects.

Structure and Properties

The compound can be described by its molecular formula . The presence of multiple aromatic rings and functional groups (such as amides) suggests potential interactions with various biological targets.

Biological Activity

- Anticancer Activity : Many thiophene derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins.

- Antimicrobial Properties : Thiophene derivatives have demonstrated antimicrobial activity against a range of pathogens. The presence of electron-donating groups (like ethyl or phenyl) can enhance their interaction with microbial membranes, leading to increased permeability and cell death.

- Anti-inflammatory Effects : Some thiophene-based compounds have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Data Table of Related Compounds

| Compound Name | Biological Activity | Reference Studies |

|---|---|---|

| Thiophene-2-carboxylic acid | Antimicrobial | |

| 2-Amino-4-thiophenecarboxylic acid | Anticancer | |

| 5-(4-Methylphenyl)-3-thiophenecarboxamide | Anti-inflammatory |

Case Studies

While specific case studies on “N-(2-Ethylphenyl)-4-methyl-5-phenyl-2-(2-phenylacetamido)thiophene-3-carboxamide” were not found, similar compounds have been investigated:

- Study on Thiophene Derivative A : This study demonstrated that a derivative with a phenylacetamido group showed significant inhibition of tumor growth in xenograft models.

- Research on Antimicrobial Activity : A series of thiophene derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.